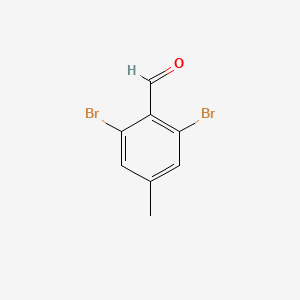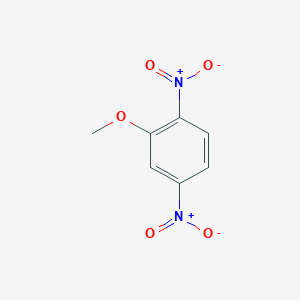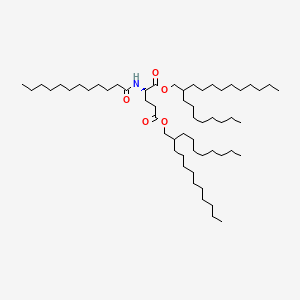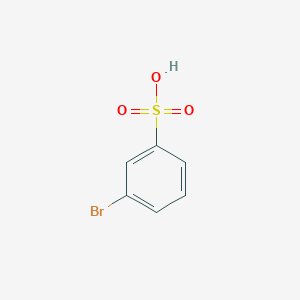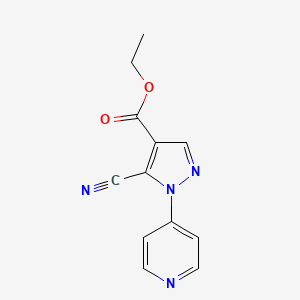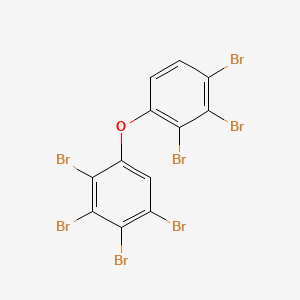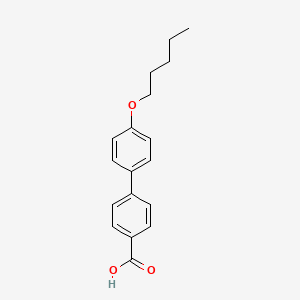![molecular formula C14H10O4 B1601198 [1,1'-Biphenyl]-2,4'-dicarboxylic acid CAS No. 606-80-4](/img/structure/B1601198.png)
[1,1'-Biphenyl]-2,4'-dicarboxylic acid
Descripción general
Descripción
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . It is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .
Aplicaciones Científicas De Investigación
Biphenyl compounds, such as [1,1’-Biphenyl]-2,4’-dicarboxylic acid, have a wide range of applications in various scientific fields . Here are some general applications of biphenyl compounds:
-
Organic Chemistry : Biphenyl compounds are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
-
Medicinal Chemistry : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
-
Material Science : Biphenyl derivatives are used to produce an extensive range of products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
-
Environmental Science : Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
-
Industrial Chemistry : Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
-
Gas Adsorption : Some Metal-Organic Frameworks (MOFs) synthesized using functionalized biphenyl tricarboxylic acid have shown potential for CO2 selective adsorption and fixation .
-
Organic Field-Effect Transistors : Biphenyl derivatives have been used in the synthesis of organic semiconductors for organic field-effect transistors .
-
Cycloparaphenylenes : These are a class of organic compounds that have been synthesized using biphenyl derivatives via Suzuki coupling .
-
Organic Thin-Film Transistor Applications : 1,3,2-Diazaboroine derivatives, synthesized using biphenyl derivatives, have been used in organic thin-film transistor applications .
-
Aluminium Production : It is used in the Bayer process of aluminium production .
-
Carbonated Beverages : The reaction of biphenyl compounds can be pushed to favor the reactants to generate CO2(g) from solution, which is key to the bubbles observed in carbonated beverages .
-
Organic Semiconductors : Biphenyl derivatives are involved in the synthesis of organic semiconductors for organic field-effect transistors .
-
Cycloparaphenylenes Synthesis : Biphenyl derivatives have been used in the synthesis of cycloparaphenylenes via Suzuki coupling .
-
Organic Thin-Film Transistor Applications : 1,3,2-Diazaboroine derivatives, synthesized using biphenyl derivatives, have been used in organic thin-film transistor applications .
-
Aluminium Production : It is used in the Bayer process of aluminium production .
-
Carbonated Beverages : The reaction of biphenyl compounds can be pushed to favor the reactants to generate CO2(g) from solution, which is key to the bubbles observed in carbonated beverages .
Safety And Hazards
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
2-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSIHEZXQNJQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527408 | |
| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
CAS RN |
606-80-4 | |
| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)
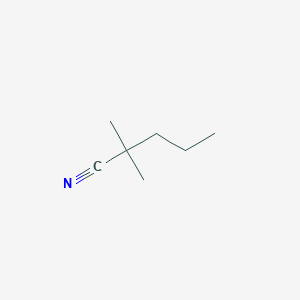
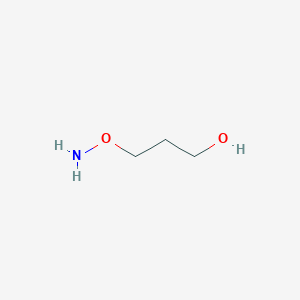
![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)

![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)
